

Technical Guide: Physicochemical Profiling of Pranoprofen

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Compound of Interest

Compound Name: *l*-Pranoprofen

CAS No.: 103813-85-0

Cat. No.: B1166107

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Subject: Pranoprofen (CAS: 52549-17-4) Focus: Stereochemistry, Solubility, Photostability, and Analytical Characterization Version: 1.0

Executive Summary

Pranoprofen (2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) characterized by a tricyclic benzopyranopyridine scaffold. Unlike simpler profens (e.g., Ibuprofen), Pranoprofen's fused heterocyclic structure confers unique fluorescence and photodegradation properties. While used clinically as a racemate, its pharmacological activity resides primarily in the

-enantiomer.^[1] This guide provides the physicochemical data necessary for formulation development, specifically addressing the critical challenges of aqueous solubility and UV-instability.

Molecular Architecture & Stereochemistry

Chemical Structure

Pranoprofen contains a single chiral center at the

-carbon of the propionic acid side chain.

- Molecular Formula:

- Molecular Weight: 255.27 g/mol

Stereochemical Configuration

The biological activity of profens is stereospecific.

- Eutomer (Active):

-Pranoprofen. In the profen class, the

-isomer typically exhibits dextrorotatory optical rotation

.

- Distomer (Inactive/Less Active):

-Pranoprofen. Typically levorotatory

.^[2]

- Inversion: Like other profens, the

-enantiomer may undergo unidirectional chiral inversion to the

-enantiomer in vivo via an acyl-CoA thioester intermediate, though the extent of this for Pranoprofen is species-dependent.



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Figure 1: Theoretical metabolic inversion pathway common to 2-arylpropionic acids.

Physicochemical Properties Data

The following parameters are critical for pre-formulation and analytical method validation.

Table 1: Core Physicochemical Parameters

Parameter	Value	Context/Notes
Physical State	White to pale yellow crystalline powder	Polymorphism may affect dissolution rates.
Melting Point	184°C – 186°C	Decomposes upon melting.
pKa (Acidic)	4.25 ± 0.15	Carboxylic acid group. Ionized at physiological pH (7.4).
LogP (Octanol/Water)	2.2 – 2.7	Moderately lipophilic; crosses corneal epithelium effectively.
LogD (pH 7.4)	~0.1	Low distribution coefficient at physiological pH due to ionization.
Solubility (Water)	Very slight (< 0.1 mg/mL)	pH-dependent; solubility increases significantly at pH > 5.5.
Solubility (Solvents)	Soluble in Methanol, DMF, DMSO	Stock solutions should be prepared in organic solvents.
UV Max ()	247 nm, 276 nm, 345 nm	Strong absorption in UV-A/B region drives photolability.

Solubility & Ionization Profile

Pranoprofen behaves as a weak acid. Its solubility is dictated by the Henderson-Hasselbalch equation.

pH-Solubility Relationship

- pH < pKa (pH 1-4): Predominantly unionized (). Low aqueous solubility, high membrane permeability.
- pH > pKa (pH 5-8): Predominantly ionized (). High aqueous solubility, lower passive permeability.

- Formulation Implication: Ophthalmic solutions are typically buffered to pH 7.0–8.0 to ensure the drug is in solution, often requiring a solubilizer (e.g., polysorbate 80) or complexing agent (e.g., -cyclodextrin) to prevent precipitation if the pH shifts.

Stability Profile: The Photodegradation Challenge

Pranoprofen is highly photosensitive, a critical attribute for handling and packaging. Upon exposure to sunlight or UV irradiation, it undergoes decarboxylation.

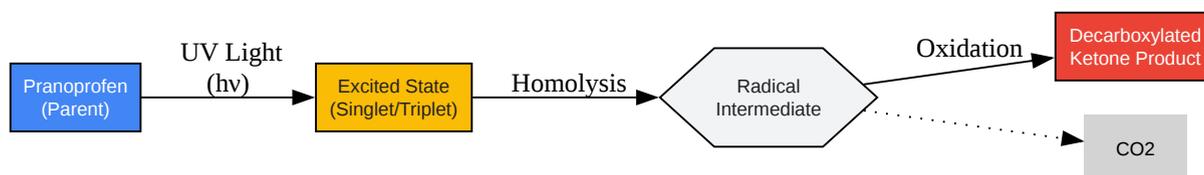
Degradation Mechanism

The tricyclic chromophore absorbs UV energy, leading to the cleavage of the carboxylic acid group.

- Primary Degradant: 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one.
- Consequence: Loss of anti-inflammatory activity (pharmacophore destruction) and potential toxicity.

Handling Protocol

- Storage: Amber glass vials wrapped in aluminum foil.
- Lab Conditions: Use gold/yellow fluorescent lighting (sodium vapor emission spectrum) during weighing and sample preparation.
- Formulation: Commercial eye drops often include EDTA or specific antioxidants to mitigate radical-mediated propagation, though light shielding is the primary defense.



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Figure 2: Simplified photodegradation pathway of Pranoprofen.

Analytical Characterization Protocols

Chiral Separation (HPLC)

To distinguish "I-Pranoprofen" (or

-isomer) from the active

-isomer, chiral chromatography is required. Standard C18 columns cannot separate enantiomers.

Recommended Protocol:

- Column: Chiralcel OJ-RH or Chiralpak AD-RH (Cellulose/Amylose tris(4-methylbenzoate) coated on silica).
- Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) : Water.
 - Note: Acidic pH suppresses ionization, improving interaction with the chiral stationary phase.
- Detection: UV at 245 nm.
- Resolution: The elution order is typically
-(-) followed by
-(+), but this must be experimentally verified with pure standards as it depends on the specific column chemistry.

Spectroscopic Identification[3]

- UV-Vis: Three distinct bands. The band at ~345 nm is diagnostic for the benzopyranopyridine core.
- Fluorescence: Pranoprofen exhibits strong fluorescence (Excitation ~340 nm, Emission ~420 nm), which can be used for high-sensitivity biological assays (e.g., detecting trace levels in tear fluid).

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